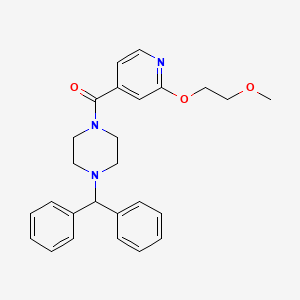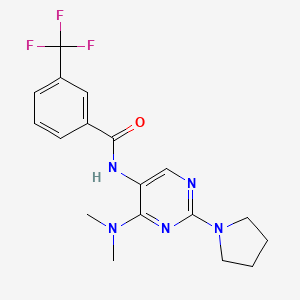
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a quinoline core substituted with methyl and furan groups .
Métodos De Preparación
The synthesis of 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves several steps, typically starting with the formation of the quinoline core. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .
Análisis De Reacciones Químicas
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the furan ring.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various quinoline derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-cancer or anti-inflammatory properties, is ongoing.
Mecanismo De Acción
The mechanism of action of 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The furan and methyl groups contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid include other quinoline derivatives, such as:
- 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
- 2,5-Dimethyl-3-furoic acid
- N-arylsulfonyl-3-acetylindole derivatives
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity . The unique combination of the quinoline core with furan and methyl groups in this compound distinguishes it from these similar compounds, providing distinct properties and applications .
Propiedades
IUPAC Name |
6,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYQOWNALMYHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide](/img/structure/B2776669.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2776673.png)


![5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2776676.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776679.png)



![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2776689.png)

